Piretanide-d4 Methyl Ester (Major) Piretanide-d4 Methyl Ester (Major)
Brand Name: Vulcanchem
CAS No.: 1794753-37-9
VCID: VC0138011
InChI: InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2
SMILES: COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3
Molecular Formula: C18H20N2O5S
Molecular Weight: 380.451

Piretanide-d4 Methyl Ester (Major)

CAS No.: 1794753-37-9

Cat. No.: VC0138011

Molecular Formula: C18H20N2O5S

Molecular Weight: 380.451

* For research use only. Not for human or veterinary use.

Piretanide-d4 Methyl Ester (Major) - 1794753-37-9

Specification

CAS No. 1794753-37-9
Molecular Formula C18H20N2O5S
Molecular Weight 380.451
IUPAC Name methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate
Standard InChI InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2
Standard InChI Key WYUJUHDZHVCFGK-YQUBHJMPSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3

Introduction

Chemical Structure and Identification

Piretanide-d4 Methyl Ester (Major) is a deuterated analog of piretanide methyl ester, containing four deuterium atoms strategically positioned within its structure. As an isotopically labeled compound, it maintains the pharmacological framework of piretanide while offering enhanced stability and analytical utility.

Chemical Identity

  • Chemical Name: 3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl)-benzoic acid methyl ester-d4

  • CAS Number: 1794753-37-9

  • Molecular Formula: C18H16D4N2O5S

  • Molecular Weight: 380.45 g/mol

Structural Characteristics

The molecule contains several key functional groups that define its chemical behavior:

  • A phenoxy group forming the diphenylether backbone

  • A pyrrolidinyl group at position 5

  • An aminosulfonyl (sulfamoyl) moiety

  • A carboxylic acid methyl ester

  • Four deuterium atoms (distinguishing it from the non-deuterated form)

Parent Compound Background

To fully understand Piretanide-d4 Methyl Ester (Major), examining its parent compound provides valuable context regarding its pharmacological significance.

Piretanide Overview

Piretanide (C17H18N2O5S) is a high-ceiling loop diuretic synthesized in 1973 at Hoechst AG in Germany. It was developed for the treatment of:

  • Essential arterial hypertension

  • Edema of cardiac origin

  • Edema of hepatic origin

  • Edema of renal origin

Pharmacological Classification

Piretanide belongs to the class of organic compounds known as diphenylethers, featuring two benzene rings linked through an ether group. Its primary pharmacological action involves inhibition of the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys .

Physical and Chemical Properties

Piretanide-d4 Methyl Ester (Major) possesses distinct physical and chemical properties that influence its application in analytical chemistry and pharmaceutical research.

Physical Properties

Table 1: Physical Properties of Piretanide-d4 Methyl Ester (Major) Compared to Parent Compound

PropertyPiretanide-d4 Methyl EsterPiretanide (Parent)
Physical StateSolidSolid
Molecular Weight380.45 g/mol362.40 g/mol
SolubilitySoluble in organic solventsLimited water solubility (0.0914 mg/mL)
AppearanceCrystalline powderCrystalline powder

Chemical Stability

The deuterium-carbon bonds in Piretanide-d4 Methyl Ester (Major) exhibit greater stability than corresponding hydrogen-carbon bonds in the non-deuterated analog. This kinetic isotope effect confers several advantages:

  • Increased metabolic stability

  • Reduced rate of oxidative metabolism

  • Enhanced stability during analytical procedures

  • Longer half-life in biological systems

Synthesis and Preparation Methods

The synthesis of Piretanide-d4 Methyl Ester (Major) involves specialized techniques to incorporate deuterium atoms at specific positions.

Quality Control Parameters

Commercially available Piretanide-d4 Methyl Ester (Major) undergoes rigorous quality control to ensure:

  • Isotopic purity (>98% deuterium incorporation)

  • Chemical purity (typically >95%)

  • Accurate structural confirmation via NMR and mass spectrometry

Analytical Applications

Piretanide-d4 Methyl Ester (Major) serves several critical functions in analytical chemistry, particularly in pharmaceutical analysis.

Internal Standard for Quantitative Analysis

As an isotopically labeled compound, Piretanide-d4 Methyl Ester (Major) functions as an ideal internal standard for quantitative analysis of piretanide and related compounds using:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • High-performance liquid chromatography (HPLC)

The compound's deuteration ensures chromatographic behavior almost identical to non-deuterated analogs while allowing mass spectrometric differentiation .

Bioanalytical Method Development

In bioanalytical method development, Piretanide-d4 Methyl Ester (Major) serves as:

  • A reference standard for impurity profiling

  • A calibration standard for quantitative analysis

  • A marker for method validation parameters including accuracy, precision, and recovery

Pharmacological Research Applications

The deuterated methyl ester derivative of piretanide offers unique advantages in pharmacological research.

Metabolism Studies

The strategic incorporation of deuterium atoms in Piretanide-d4 Methyl Ester (Major) facilitates:

  • Tracking metabolic pathways of piretanide

  • Identifying primary sites of metabolic transformation

  • Quantifying metabolite formation rates

  • Distinguishing between drug-derived and endogenous compounds in biological samples

Pharmacokinetic Investigations

In pharmacokinetic studies, Piretanide-d4 Methyl Ester (Major) enables:

  • Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters

  • Assessment of bioavailability and drug disposition

  • Investigation of drug-drug interactions

  • Evaluation of clearance mechanisms and routes of elimination

ParameterSpecification
Catalog Numberssc-476494, PA STI 074100
Package SizeTypically 1 mg
PricingApproximately $330.00 per 1 mg
Purity≥98% (chemical purity)
Isotopic Enrichment≥98% (deuterium incorporation)
Storage Conditions-20°C, protected from light and moisture
Safety ClassificationFor research use only

Supplier Information

Multiple specialty chemical companies supply Piretanide-d4 Methyl Ester (Major) for research purposes, including:

  • Santa Cruz Biotechnology (catalog #sc-476494)

  • Pharmaffiliates (catalog #PA STI 074100)

  • Dove Research & Analytics Laboratory

Future Research Directions

The continued development and application of Piretanide-d4 Methyl Ester (Major) holds promise for advancing pharmaceutical research in several key areas.

Drug Development Applications

Potential applications in drug development include:

  • Serving as a reference standard in quality control of pharmaceuticals

  • Supporting the development of improved diuretic medications

  • Facilitating bioequivalence studies for generic drug development

  • Enabling precise quantification in stability testing

Emerging Research Opportunities

Future research opportunities involving Piretanide-d4 Methyl Ester (Major) may include:

  • Development of improved analytical methods for detecting trace levels of diuretics

  • Investigation of drug-drug interactions involving loop diuretics

  • Exploration of metabolic differences between various populations

  • Evaluation of environmental persistence and fate of pharmaceutical compounds

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